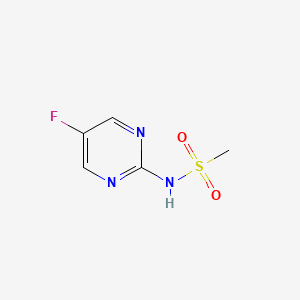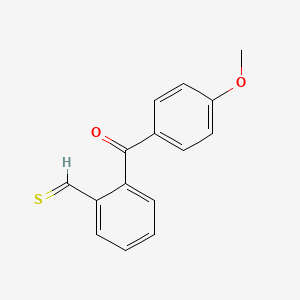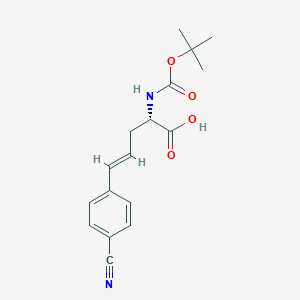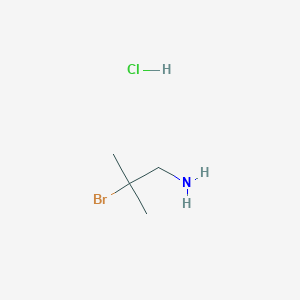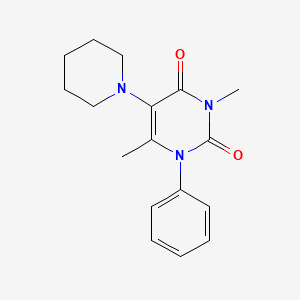
6-Chloro-4-fluoro-3-iodo-1-methyl-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-4-fluoro-3-iodo-1-methyl-1H-indazole is a heterocyclic compound belonging to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-fluoro-3-iodo-1-methyl-1H-indazole can be achieved through several methods. One common approach involves the cyclization of substituted hydrazines with ortho-substituted benzonitriles. The reaction typically requires a catalyst such as copper(II) acetate and is carried out in a solvent like dimethyl sulfoxide under an oxygen atmosphere .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes halogenation, nitration, and cyclization steps, often employing transition metal catalysts to improve yields and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Chloro-4-fluoro-3-iodo-1-methyl-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chloro, fluoro, and iodo) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products depend on the type of reaction. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the halogens, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .
Applications De Recherche Scientifique
6-Chloro-4-fluoro-3-iodo-1-methyl-1H-indazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for designing drugs with potential anticancer, antibacterial, and anti-inflammatory properties.
Biological Studies: The compound is employed in studying enzyme inhibition and receptor binding due to its ability to interact with biological targets.
Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 6-Chloro-4-fluoro-3-iodo-1-methyl-1H-indazole involves its interaction with molecular targets such as enzymes and receptors. The halogen substituents enhance its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites .
Comparaison Avec Des Composés Similaires
- 6-Chloro-1H-indazole
- 4-Fluoro-1H-indazole
- 3-Iodo-1H-indazole
Comparison: 6-Chloro-4-fluoro-3-iodo-1-methyl-1H-indazole is unique due to the presence of multiple halogen substituents, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound exhibits enhanced binding affinity and specificity towards biological targets, making it a valuable tool in medicinal chemistry and biological research .
Propriétés
Formule moléculaire |
C8H5ClFIN2 |
|---|---|
Poids moléculaire |
310.49 g/mol |
Nom IUPAC |
6-chloro-4-fluoro-3-iodo-1-methylindazole |
InChI |
InChI=1S/C8H5ClFIN2/c1-13-6-3-4(9)2-5(10)7(6)8(11)12-13/h2-3H,1H3 |
Clé InChI |
NXYGLZFUSNLVRL-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C(=CC(=C2)Cl)F)C(=N1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





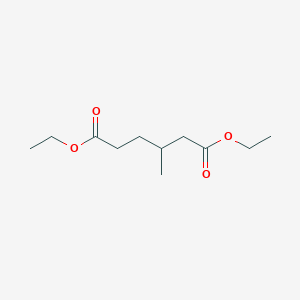
![4-Methyl-8-(4-methyl-1-oxopentan-2-yl)-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B13091513.png)
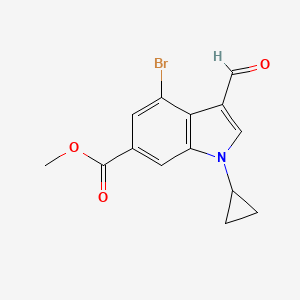

![Thiadiazolo[5,4-d]pyrimidine-5,7-diamine](/img/structure/B13091531.png)
![(E)-tert-Butyl (3-(2-fluorophenyl)-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate](/img/structure/B13091541.png)
